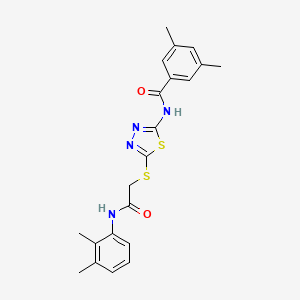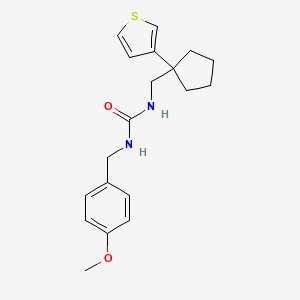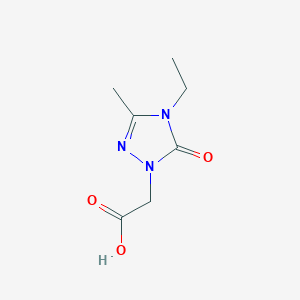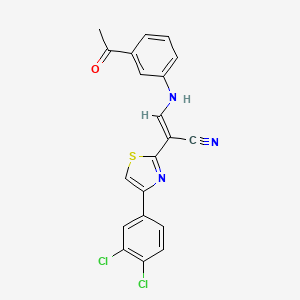
2-(4-fluorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-fluorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The presence of a fluorobenzyl group and a propoxy group suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline ring system would likely contribute to the rigidity of the molecule, while the fluorobenzyl and propoxy groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The isoquinoline ring might undergo electrophilic substitution reactions, while the fluorobenzyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which might influence its solubility and distribution in biological systems .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : A study by Konno et al. (2005) describes the palladium-catalyzed annulation reaction of fluoroalkylated alkynes, a method potentially applicable to the synthesis of compounds like 2-(4-fluorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one. This process yields 4-fluoroalkylated isoquinolines efficiently and selectively (Konno et al., 2005).
Chemical Transformations : Wang et al. (2008) explored the CuI-catalyzed coupling of 2-halobenzylamines with beta-keto esters, leading to substituted isoquinolines. This study highlights the potential for diverse modifications of the isoquinoline structure, which could include the specific compound (Wang et al., 2008).
Medical and Biological Applications
Anti-Tubercular Agents : Research by Odingo et al. (2014) on the 2,4-diaminoquinazoline series, closely related to isoquinolines, demonstrated their effectiveness as inhibitors of Mycobacterium tuberculosis. This suggests potential antimicrobial applications for similar compounds (Odingo et al., 2014).
Cancer Research : Dehdashti et al. (2013) conducted a study using a related compound, 18F-ISO-1, in PET imaging to assess tumor proliferation in humans. This research demonstrates the potential of fluoroalkylated isoquinolines in cancer diagnosis and treatment monitoring (Dehdashti et al., 2013).
Material Science and Photophysics
- Fluorescence Properties : Gao et al. (2016) investigated the fluorescence properties of rare-earth complexes with 8-hydroxyquinolinate derivatives, indicating a potential area of exploration for fluorine-containing isoquinoline compounds in material science and photophysics (Gao et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-propoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-2-12-23-18-5-3-4-17-16(18)10-11-21(19(17)22)13-14-6-8-15(20)9-7-14/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPINFJFSVWDVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)
![Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2884478.png)

![3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2884480.png)


![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)


![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)


